molecular formula C6H8IN3O2 B10909908 3-Iodo-1-isopropyl-4-nitro-1H-pyrazole

3-Iodo-1-isopropyl-4-nitro-1H-pyrazole

Cat. No.: B10909908
M. Wt: 281.05 g/mol
InChI Key: AUOMSWAHIJCEHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-1-isopropyl-4-nitro-1H-pyrazole is a chemical compound with the molecular formula C6H8IN3O2 and a molecular weight of 281.05 g/mol It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms in the ring structure

Preparation Methods

The synthesis of 3-Iodo-1-isopropyl-4-nitro-1H-pyrazole typically involves the iodination of 1-isopropyl-4-nitro-1H-pyrazole. This can be achieved through various synthetic routes, including the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under controlled temperature conditions to ensure the selective iodination at the desired position on the pyrazole ring .

Chemical Reactions Analysis

3-Iodo-1-isopropyl-4-nitro-1H-pyrazole can undergo several types of chemical reactions, including:

Scientific Research Applications

3-Iodo-1-isopropyl-4-nitro-1H-pyrazole has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Iodo-1-isopropyl-4-nitro-1H-pyrazole depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of the nitro group allows it to participate in redox reactions, while the iodine atom can facilitate halogen bonding interactions with biological molecules. These interactions can modulate the activity of the target molecules, leading to specific biological effects .

Comparison with Similar Compounds

3-Iodo-1-isopropyl-4-nitro-1H-pyrazole can be compared with other pyrazole derivatives, such as:

The unique combination of iodine, isopropyl, and nitro groups in this compound makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C6H8IN3O2

Molecular Weight

281.05 g/mol

IUPAC Name

3-iodo-4-nitro-1-propan-2-ylpyrazole

InChI

InChI=1S/C6H8IN3O2/c1-4(2)9-3-5(10(11)12)6(7)8-9/h3-4H,1-2H3

InChI Key

AUOMSWAHIJCEHS-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C(=N1)I)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.